
Dichloro(triphenyl)-lambda5-arsane;mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(triphenyl)-lambda5-arsane;mercury is a complex organometallic compound that combines arsenic and mercury with triphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(triphenyl)-lambda5-arsane;mercury typically involves the reaction of triphenylarsine with mercury(II) chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as toluene or dichloromethane. The reaction conditions include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(triphenyl)-lambda5-arsane;mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The chlorine atoms in the compound can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligands such as phosphines and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) species, while reduction can produce arsenic(III) species. Substitution reactions can result in the formation of various organometallic complexes.
Aplicaciones Científicas De Investigación
Dichloro(triphenyl)-lambda5-arsane;mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of dichloro(triphenyl)-lambda5-arsane;mercury involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylarsine: A related compound with similar chemical properties but without the mercury component.
Mercury(II) chloride: Shares the mercury component but lacks the triphenylarsine moiety.
Triphenylphosphine: Similar in structure but contains phosphorus instead of arsenic.
Uniqueness
Dichloro(triphenyl)-lambda5-arsane;mercury is unique due to the combination of arsenic and mercury in its structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Propiedades
Número CAS |
15280-06-5 |
|---|---|
Fórmula molecular |
C18H15AsCl2Hg |
Peso molecular |
577.7 g/mol |
Nombre IUPAC |
dichloro(triphenyl)-λ5-arsane;mercury |
InChI |
InChI=1S/C18H15AsCl2.Hg/c20-19(21,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H; |
Clave InChI |
KLOPNTPRBHGAEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl.[Hg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


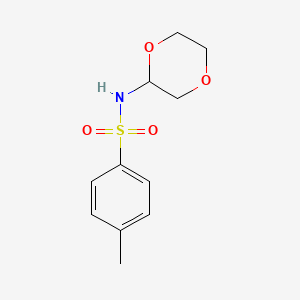

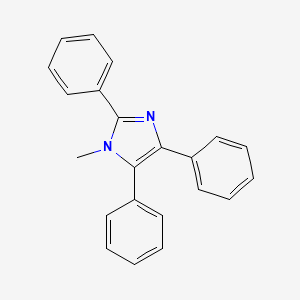
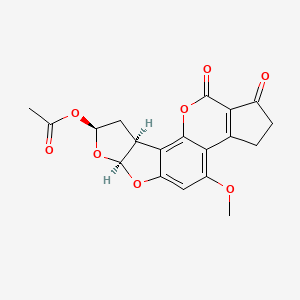
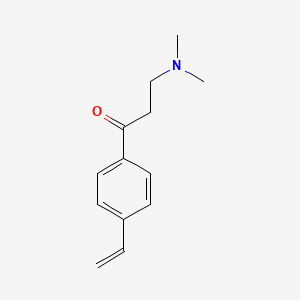

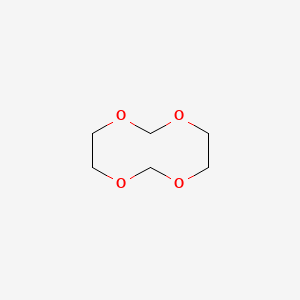
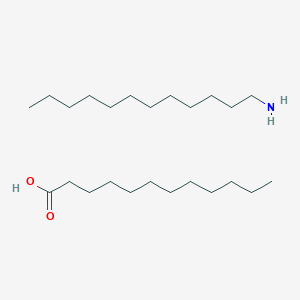

![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)

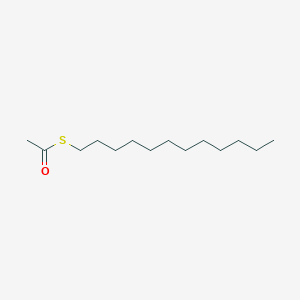

![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)
